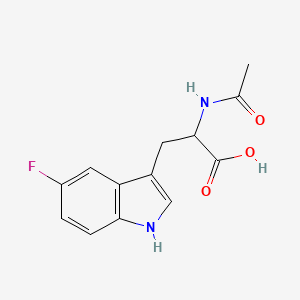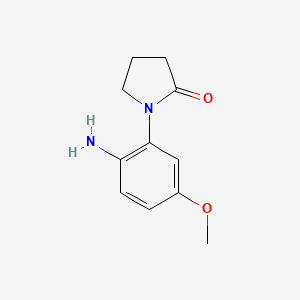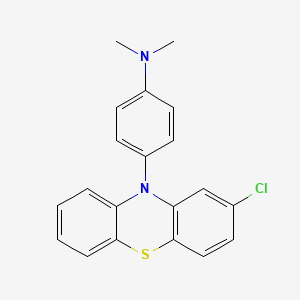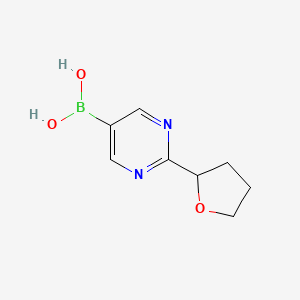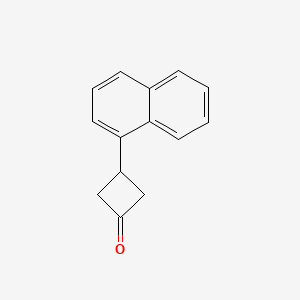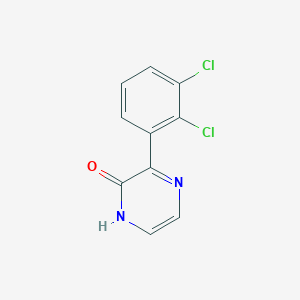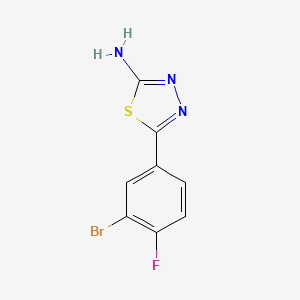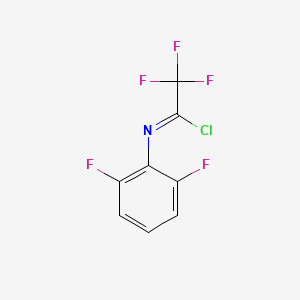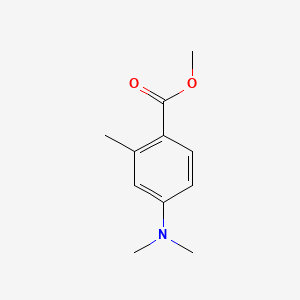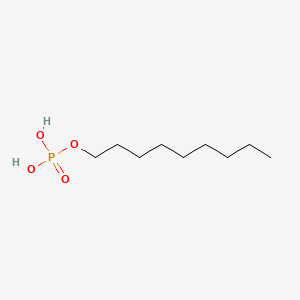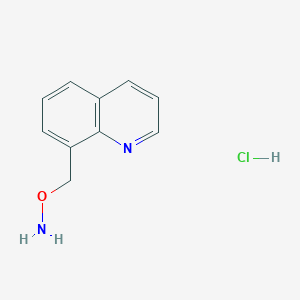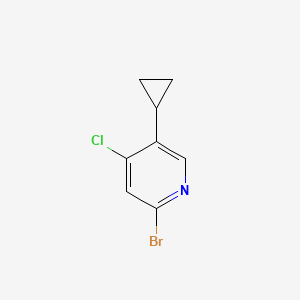
2-Bromo-4-chloro-5-cyclopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-5-cyclopropylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine typically involves the bromination and chlorination of a cyclopropylpyridine precursor. One common method involves the reaction of 4-cyclopropylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-5-cyclopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-4-chloro-5-cyclopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-chloro-5-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-Bromo-5-chloro-4-cyclopropylpyridine: Similar in structure but with different positional isomers.
2-Chloro-5-cyclopropylpyridine: Lacks the bromine atom, leading to different chemical properties.
2-Bromo-5-cyclopropylpyridine: Lacks the chlorine atom, resulting in distinct reactivity
Uniqueness
2-Bromo-4-chloro-5-cyclopropylpyridine is unique due to the specific arrangement of bromine, chlorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H7BrClN |
|---|---|
分子量 |
232.50 g/mol |
IUPAC名 |
2-bromo-4-chloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
RVNZMNAVTHMIDK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN=C(C=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
